molecular formula C22H17N5 B15111723 7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15111723
M. Wt: 351.4 g/mol
InChI Key: MIJPXTKKQMYNKW-UHFFFAOYSA-N
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Description

7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining imidazole, pyrazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities.

    Pyrazole Derivatives: Compounds such as 3,5-diphenylpyrazole and 4-methylpyrazole are structurally related.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-phenylpyrimidine have similar core structures.

Uniqueness

7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

7-(2-methylimidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H17N5/c1-16-23-12-13-26(16)21-14-20(18-10-6-3-7-11-18)25-22-19(15-24-27(21)22)17-8-4-2-5-9-17/h2-15H,1H3

InChI Key

MIJPXTKKQMYNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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